

2,4,6-Trifluoropyridine CAS number and molecular formula

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Compound of Interest

Compound Name: **2,4,6-Trifluoropyridine**

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In-Depth Technical Guide to 2,4,6-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,6-Trifluoropyridine**, a key fluorinated heterocyclic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, synthesis, and purification protocols. Furthermore, it explores its applications in the development of bioactive molecules and touches upon the biological mechanisms of action of some of its derivatives.

Chemical Identity and Properties

2,4,6-Trifluoropyridine is a colorless liquid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **2,4,6-Trifluoropyridine**

Identifier	Value
CAS Number	3512-17-2
Molecular Formula	C ₅ H ₂ F ₃ N
Molecular Weight	133.07 g/mol
IUPAC Name	2,4,6-trifluoropyridine
Canonical SMILES	C1=C(C=C(N=C1F)F)F
InChI Key	UZDRWXKBKVVUTE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **2,4,6-Trifluoropyridine**

Property	Value
Boiling Point	121.9 °C at 760 mmHg
Density	1.397 g/cm ³
Refractive Index	1.412
Flash Point	27.5 °C
Vapor Pressure	17.2 mmHg at 25°C

Synthesis and Purification

The primary route for the synthesis of **2,4,6-Trifluoropyridine** involves the hydrodechlorination of a more substituted pyridine precursor.

Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (Precursor)

A common precursor, 3,5-dichloro-**2,4,6-trifluoropyridine**, is synthesized via a nucleophilic halogen exchange reaction from pentachloropyridine.

Experimental Protocol: Synthesis of 3,5-dichloro-**2,4,6-trifluoropyridine**[\[1\]](#)[\[2\]](#)

- Materials: Pentachloropyridine, anhydrous potassium fluoride, N-Methylpyrrolidone (NMP).
- Procedure:
 - In a reaction vessel equipped for distillation, a slurry of anhydrous potassium fluoride in N-Methylpyrrolidone is prepared under essentially anhydrous conditions.
 - Pentachloropyridine is added to the slurry.
 - The reaction mixture is heated to a temperature below 170°C with vigorous agitation.
 - The product, **3,5-dichloro-2,4,6-trifluoropyridine**, can be continuously removed from the reaction mixture by distillation as it is formed.[\[1\]](#)

Synthesis of **2,4,6-Trifluoropyridine**

The conversion of 3,5-dichloro-**2,4,6-trifluoropyridine** to the final product is achieved through catalytic hydrodechlorination.

Experimental Protocol: Synthesis of **2,4,6-Trifluoropyridine**

- Materials: 3,5-dichloro-**2,4,6-trifluoropyridine**, Palladium catalyst (e.g., Palladium on activated charcoal), Hydrogen source (e.g., hydrogen gas or a hydrogen donor like ammonium formate).
- Procedure:
 - Dissolve 3,5-dichloro-**2,4,6-trifluoropyridine** in a suitable solvent (e.g., an alcohol).
 - Add the palladium catalyst to the solution.
 - Introduce the hydrogen source. If using hydrogen gas, the reaction is typically carried out under a hydrogen atmosphere at a controlled pressure and temperature.
 - Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the catalyst.

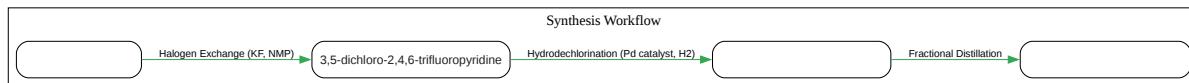
- The crude product is then purified.

Purification

Purification of **2,4,6-Trifluoropyridine** is typically achieved by fractional distillation.[3][4]

Experimental Protocol: Purification by Fractional Distillation[3][4]

- Set up a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., glass beads or rings) to provide a large surface area, a condenser, and a receiving flask.[5]
- Place the crude **2,4,6-Trifluoropyridine** in the distillation flask with boiling chips.
- Heat the flask gently. The component with the lower boiling point will vaporize first and rise through the fractionating column.
- As the vapor rises, it will undergo successive condensations and vaporizations on the packing material, leading to a better separation of components with close boiling points. The efficiency of the separation is dependent on the length and packing of the column.[6]
- The vapor of the more volatile component will eventually reach the top of the column and enter the condenser.
- The condensed liquid (distillate) is collected in the receiving flask. The temperature at the top of the column should be monitored and will remain constant during the collection of a pure fraction.



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Synthesis Workflow for **2,4,6-Trifluoropyridine**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation and purity assessment of **2,4,6-Trifluoropyridine**.

Table 3: Predicted NMR Data for **2,4,6-Trifluoropyridine**

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
¹ H	~7.0-7.5	t	$J(H,F) \approx 2-5$
¹⁹ F (at C2, C6)	-80 to -100	d	$J(F,H) \approx 2-5$
¹⁹ F (at C4)	-150 to -170	t	$J(F,H) \approx 2-5$

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The ¹⁹F NMR spectrum is referenced to CFCl3.

Applications in Drug Development and Agrochemicals

2,4,6-Trifluoropyridine serves as a versatile building block in the synthesis of complex organic molecules due to the reactivity of its fluorine atoms towards nucleophilic substitution. This reactivity allows for the regioselective introduction of various functional groups.

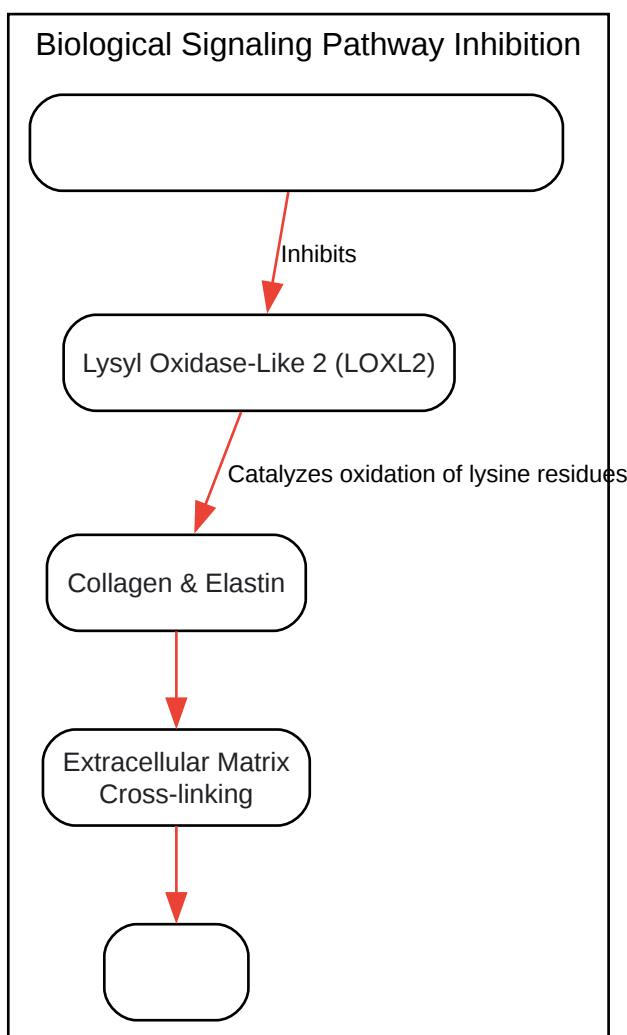
The incorporation of fluorine atoms or trifluoromethyl groups into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.^[7]

Role in Agrochemicals

Derivatives of trifluoromethylpyridine are widely used in the agrochemical industry.^[7] For instance, they form the core structure of some herbicides that act by inhibiting essential plant enzymes like acetyl-CoA carboxylase (ACCase).^[7] Another mode of action for some trifluoromethylpyridine-containing herbicides is the inhibition of microtubule assembly, which is crucial for cell division in plants.^[7]

Role in Pharmaceuticals

In the pharmaceutical sector, the trifluoromethylpyridine moiety is present in several developmental and approved drugs. For example, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.^[8] The mechanism of action involves the irreversible inhibition of the enzyme's catalytic activity.^[8]



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Inhibition of the LOXL2 Pathway by a **2,4,6-Trifluoropyridine** Derivative.

Conclusion

2,4,6-Trifluoropyridine is a valuable and versatile chemical intermediate with significant applications in the life sciences. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The unique properties conferred by its fluorine atoms make it a sought-after building block for the development of novel pharmaceuticals and agrochemicals with enhanced efficacy and desirable pharmacokinetic profiles. Further research into the derivatives of **2,4,6-Trifluoropyridine** is likely to yield new and improved therapeutic agents and crop protection solutions.

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